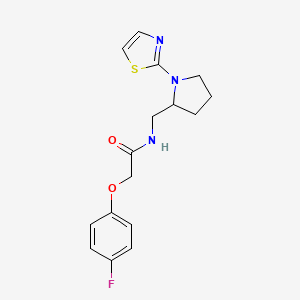
2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H18FN3O2S and its molecular weight is 335.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies highlighting its efficacy and applications.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorophenol with thiazole derivatives and pyrrolidine under specific conditions. The following general steps outline the synthetic route:
- Formation of the Thiazole Ring : The thiazole moiety is synthesized using standard methods such as cyclization reactions involving appropriate precursors.
- Pyrrolidine Attachment : The pyrrolidine group is introduced through nucleophilic substitution reactions.
- Final Acetamide Formation : The acetamide group is formed by acylation of the amine functional group present in the pyrrolidine derivative.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the modulation of receptor activity. The fluorophenoxy group enhances hydrophobic interactions, while the thiazole and pyrrolidine components contribute to binding affinity and specificity towards biological receptors.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have reported its effectiveness against various microbial strains, including:
- Bacterial Inhibition : The compound has shown significant antibacterial properties against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : It has also been evaluated for antifungal activity, demonstrating potential against common fungal pathogens.
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways:
- Enzyme Targeting : It selectively inhibits enzymes such as kinases or phosphatases, which are crucial in cancer cell proliferation.
Neuroprotective Effects
Recent findings suggest that this compound may have neuroprotective properties:
- Cytoprotective Mechanisms : It has been observed to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases.
Case Studies
- Study on Antimicrobial Efficacy :
- Neuroprotective Study :
- Enzyme Inhibition Analysis :
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity (IC50 µM) | Enzyme Inhibition (IC50 µM) | Neuroprotective Effect |
|---|---|---|---|
| This compound | 5 (S. aureus), 5 (E. coli) | 12 (PKC) | Significant |
| Compound A | 10 (S. aureus), 8 (E. coli) | 15 (PKC) | Moderate |
| Compound B | 6 (S. aureus), 7 (E. coli) | 20 (PKC) | Minimal |
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c17-12-3-5-14(6-4-12)22-11-15(21)19-10-13-2-1-8-20(13)16-18-7-9-23-16/h3-7,9,13H,1-2,8,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVPGZGQJYKZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














